molecular formula C27H54NO8P B018836 1-Heptadecanoyl-2-acetyl-sn-glycero-3-phosphocholine CAS No. 104585-73-1

1-Heptadecanoyl-2-acetyl-sn-glycero-3-phosphocholine

Cat. No. B018836
CAS RN: 104585-73-1
M. Wt: 551.7 g/mol
InChI Key: LWDJUBRBHIVQQB-AREMUKBSSA-N
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Description

1-Heptadecanoyl-2-acetyl-sn-glycero-3-phosphocholine, also known as C17 PAF, is a platelet activating factor. It contains an ether-linked heptadecyl chain at the sn-1 position and an acetyl group at the sn-2 position .


Synthesis Analysis

This compound is synthesized by two distinct pathways. The de novo pathway utilizes 1-alkyl-2-acetyl-sn-glycerol and CDP-choline as substrates of a DTT-insensitive phosphocholine transferase (PAF-PCT). The remodeling pathway requires the production of 1-alkyl-2-lyso-sn-glycero-3-phosphocholine (lysoPAF) produced by the hydrolysis of 1-alkyl-2-(long-chain)acyl-sn-glycero-3-phosphocholine (alkylacylGPC) by the action of phospholipases A2 .


Molecular Structure Analysis

The molecular structure of 1-Heptadecanoyl-2-acetyl-sn-glycero-3-phosphocholine is characterized by an ether-linked heptadecyl chain at the sn-1 position and an acetyl group at the sn-2 position .


Chemical Reactions Analysis

The synthesis of 1-Heptadecanoyl-2-acetyl-sn-glycero-3-phosphocholine involves several chemical reactions, including the action of phospholipases A2 and the acetylation of lysoPAF by lysoPAF acetyltransferase (lysoPAF-AcT) .


Physical And Chemical Properties Analysis

The exact mass of 1-Heptadecanoyl-2-acetyl-sn-glycero-3-phosphocholine is 509.348142 Da .

Mechanism of Action

1-Heptadecanoyl-2-acetyl-sn-glycero-3-phosphocholine acts as a platelet activating factor. It is not stored in neural cells and can be released into the extracellular space. Neural cells possess plasma membrane and intracellular receptors. Cellular responses to the activation of these receptors are mediated by G-proteins and lead to a complex intracellular signaling .

properties

IUPAC Name

[(2R)-2-acetyloxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H54NO8P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27(30)33-23-26(36-25(2)29)24-35-37(31,32)34-22-21-28(3,4)5/h26H,6-24H2,1-5H3/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDJUBRBHIVQQB-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H54NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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